N-(4-methoxynaphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(4-methoxynaphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a methoxynaphthalene group, a thiophenylsulfonyl group, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxynaphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Methoxynaphthalene Intermediate: Starting with naphthalene, a methoxy group is introduced through a methylation reaction using methanol and a suitable catalyst.
Synthesis of the Thiophenylsulfonyl Intermediate: Thiophene is sulfonylated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Formation of the Piperidine Carboxamide: Piperidine is reacted with a carboxylic acid derivative to form the piperidine carboxamide moiety.
Coupling Reaction: The methoxynaphthalene intermediate, thiophenylsulfonyl intermediate, and piperidine carboxamide are coupled together using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxynaphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxynaphthalene or naphthoquinone derivatives.
Reduction: Formation of thiophenyl derivatives with reduced sulfonyl groups.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxynaphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxynaphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide analogs: Compounds with similar structures but different substituents on the naphthalene or thiophene rings.
Piperidine carboxamides: A broader class of compounds with the piperidine carboxamide moiety but different aromatic groups.
Uniqueness
This compound is unique due to the specific combination of methoxynaphthalene, thiophenylsulfonyl, and piperidine carboxamide groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-27-19-9-8-18(16-5-2-3-6-17(16)19)22-21(24)15-10-12-23(13-11-15)29(25,26)20-7-4-14-28-20/h2-9,14-15H,10-13H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSFOWUPZRQLFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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